molecular formula C16H17N3O3 B1384682 N-Benzoyl-L-tyrosine hydrazide CAS No. 101435-43-2

N-Benzoyl-L-tyrosine hydrazide

Cat. No.: B1384682
CAS No.: 101435-43-2
M. Wt: 299.32 g/mol
InChI Key: CUDSVYDXQQXCSB-AWEZNQCLSA-N
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Description

N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a benzohydrazide moiety. It is utilized in various fields such as drug development, biochemistry, and materials science.

Properties

CAS No.

101435-43-2

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C16H17N3O3/c17-19-16(22)14(10-11-6-8-13(20)9-7-11)18-15(21)12-4-2-1-3-5-12/h1-9,14,20H,10,17H2,(H,18,21)(H,19,22)/t14-/m0/s1

InChI Key

CUDSVYDXQQXCSB-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C(=O)[C@H](CC2=CC=C(C=C2)O)N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide typically involves the reaction of 4-hydroxyphenylacetic acid with benzohydrazide under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biochemistry: It is used in the study of enzyme interactions and protein modifications.

    Materials Science: It is utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine
  • N-(4-hydroxyphenyl)retinamide
  • Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate

Uniqueness

N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research .

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